molecular formula C9H5ClN2 B12965689 4-Chloro-3-(cyanomethyl)benzonitrile

4-Chloro-3-(cyanomethyl)benzonitrile

Cat. No.: B12965689
M. Wt: 176.60 g/mol
InChI Key: JMUDGXCZBLVHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(cyanomethyl)benzonitrile is an organic compound with the molecular formula C9H5ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyanomethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(cyanomethyl)benzonitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyanomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

    Oxidation: 4-Chloro-3-(carboxymethyl)benzoic acid.

    Reduction: 4-Chloro-3-(aminomethyl)benzonitrile.

    Substitution: 4-Hydroxy-3-(cyanomethyl)benzonitrile or 4-Amino-3-(cyanomethyl)benzonitrile.

Scientific Research Applications

4-Chloro-3-(cyanomethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Chloro-3-(cyanomethyl)benzonitrile can be compared with other similar compounds such as:

    4-Chlorobenzonitrile: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.

    3-Chlorobenzonitrile: The chlorine atom is positioned differently, affecting its reactivity and applications.

    4-Cyanobenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and biological activities.

The unique combination of the chlorine and cyanomethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

4-chloro-3-(cyanomethyl)benzonitrile

InChI

InChI=1S/C9H5ClN2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5H,3H2

InChI Key

JMUDGXCZBLVHMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CC#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.